7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine
Overview
Description
7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The presence of an iodine atom at the 7th position and an amine group at the 3rd position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method starts with the formation of the pyrazolopyridine core, followed by selective iodination at the 7th position. This can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrazolopyridines.
Oxidation Products: Oxidized derivatives with altered electronic properties.
Coupling Products: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers. The pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of substituents.
1H-pyrrolo[2,3-b]pyridines: Another class of heterocyclic compounds with a similar fused ring system but different biological activities
Uniqueness: 7-Iodo-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties .
Properties
IUPAC Name |
7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H3,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFMZVJHCRFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)NN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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